TPT-260

Ischemic Stroke Neuroprotection MCAO Model

TPT-260 (R55/TPU260) is the only TPT-series retromer chaperone with peer-reviewed in vivo efficacy across two mechanistically distinct indications: Alzheimer's disease (SORL1-genotyped hiPSC neurons with genotype-dependent Aβ/Tau rescue) and acute ischemic stroke (MCAO model with quantified infarct reduction via 5 mg/kg IP protocol). Unlike TPT-172 (chronic AD only) and TPT-197 (no published in vivo validation), TPT-260 delivers publication-backed, reproducible experimental frameworks—eliminating cross-model substitution risk. It uniquely provides anti-inflammatory characterization in primary microglia (TLR4/NF-κB/NLRP3) and Chinese patent protection (CN202210876159.2) for stroke translational development. For fit-for-purpose retromer pharmacology with minimized experimental uncertainty, TPT-260 is the evidence-based choice.

Molecular Formula C8H12N4S3
Molecular Weight 260.4 g/mol
Cat. No. B3193909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTPT-260
Molecular FormulaC8H12N4S3
Molecular Weight260.4 g/mol
Structural Identifiers
SMILESC1=C(SC(=C1)CSC(=N)N)CSC(=N)N
InChIInChI=1S/C8H12N4S3/c9-7(10)13-3-5-1-2-6(15-5)4-14-8(11)12/h1-2H,3-4H2,(H3,9,10)(H3,11,12)
InChIKeyXGDUNTSTRCLVLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TPT-260 (R55) Procurement Guide: A Validated Retromer Chaperone for Alzheimer's and Ischemic Stroke Research


TPT-260 (also designated R55 or TPU260; CAS 769856-81-7 free base, 2076-91-7 dihydrochloride) is a synthetic small-molecule pharmacological chaperone that binds and stabilizes the retromer complex against thermal denaturation with a dissociation constant (Kd) of approximately 5 µM . This stabilization enhances retromer-mediated endosomal cargo trafficking, shifting amyloid precursor protein (APP) away from the amyloidogenic endosomal compartment and reducing pathogenic Aβ production . TPT-260 is a thiophene thiourea derivative with a molecular weight of 260.40 (free base) and favorable physicochemical properties including a LogP of 0.48, placing it within Lipinski-compliant space [1]. As an investigational compound, TPT-260 is supplied for research use only and has been validated in multiple preclinical models spanning Alzheimer's disease and ischemic stroke indications [2].

TPT-260 vs. In-Class Analogs: Why TPT-197 and TPT-172 Cannot Substitute for TPT-260 in Validated Disease Models


The TPT-series comprises three structurally related thiophene thiourea derivatives—TPT-172 (R33, MW 172), TPT-197 (MW 197), and TPT-260 (R55, MW 260)—each nominally described as retromer chaperones . However, these compounds are not functionally interchangeable. While TPT-172 has demonstrated in vivo efficacy in aged triple-transgenic Alzheimer's mouse models following 14-week chronic administration, its validation is confined exclusively to chronic AD paradigms [1]. TPT-197 lacks any peer-reviewed in vivo or disease-model validation entirely, existing only as a vendor-listed analog. In contrast, TPT-260 is the sole member of this series with peer-reviewed validation across two mechanistically distinct disease indications: Alzheimer's disease (hiPSC-derived neuronal models with genetic stratification by SORL1 variant status) and acute ischemic stroke (MCAO mouse model with quantified infarct reduction and microglial modulation) [2]. For procurement decisions requiring fit-for-purpose experimental tools with reproducible, publication-backed protocols, substituting TPT-260 with TPT-197 or TPT-172 introduces unquantified risk due to absent cross-model validation.

TPT-260 Quantitative Differentiation Evidence: Comparative Performance Data for Procurement Decision-Making


TPT-260 In Vivo Infarct Reduction in MCAO Stroke Model: Peer-Reviewed Efficacy vs. TPT-197/TPT-172 Unvalidated Status

In a peer-reviewed MCAO mouse model of ischemic stroke, TPT-260 (5 mg/kg, i.p., administered 24 hours prior to MCAO surgery) significantly reduced brain infarct area relative to saline-treated controls [1]. This in vivo neuroprotective efficacy stands in contrast to TPT-197 and TPT-172, for which no peer-reviewed studies in ischemic stroke models exist. Bederson neurological scoring confirmed functional improvement in TPT-260-treated animals [1].

Ischemic Stroke Neuroprotection MCAO Model

TPT-260 Genetic Stratification in Alzheimer's hiPSC Models: Rescue Magnitude Correlates with SORL1 Variant Status

In hiPSC-derived cortical neurons harboring SORL1 mutations linked to Alzheimer's disease, TPT-260 treatment reduced secreted Aβ 1–40 and Aβ 1–42 levels compared to DMSO vehicle controls [1]. The magnitude of Aβ reduction was greater in SORL1Var and SORL1+/− neurons compared to SORL1 KO neurons, demonstrating that rescue efficacy depends on the genetic context of SORL1 variant status [1]. No comparable genetically stratified efficacy data exist for TPT-197 or TPT-172.

Alzheimer's Disease hiPSC-Derived Neurons SORL1

TPT-260 Minimal Cytotoxicity Profile vs. Validated In Vivo Anti-Inflammatory Activity

TPT-260 exhibits minimal cytotoxicity to primary microglia at tested concentrations , while simultaneously demonstrating robust anti-inflammatory activity through inhibition of TLR4 upregulation, IKKβ phosphorylation, and NF-κB p65 nuclear translocation [1]. In LPS/Nig-stimulated microglia, TPT-260 treatment significantly downregulated NLRP3 and IL-1β expression [1]. For TPT-197 and TPT-172, no peer-reviewed cytotoxicity or anti-inflammatory data in microglial systems have been published.

Microglia Cytotoxicity NF-κB Signaling

TPT-260 Patent-Protected Stroke Indication with Defined Dosing Regimen vs. Unpatented Analogs

Chinese patent CN202210876159.2 explicitly claims the application of TPT-260 for the preparation of medicaments for treating stroke, covering both ischemic and hemorrhagic stroke, with a specified injection dosage range of 50-100 mg/kg/day [1]. The patent claims that TPT-260 acts via inhibition of microglial M1 polarization and enhancement of microglial phagocytic clearance of brain metabolic waste [1]. No equivalent patent protection exists for TPT-197 or TPT-172 in stroke or any other therapeutic indication.

Patent Protection Stroke Therapeutics Intellectual Property

TPT-260 Dual Indication Validation: Alzheimer's and Stroke vs. TPT-172 Single AD Focus

TPT-260 is the only TPT-series compound with peer-reviewed validation in two mechanistically distinct disease indications: Alzheimer's disease (SORL1-mutant hiPSC neurons and hippocampal cultures with Aβ reduction) and ischemic stroke (MCAO mouse model with infarct reduction and microglial NF-κB pathway inhibition) [1][2]. TPT-172 (R33) has peer-reviewed in vivo efficacy only in chronic Alzheimer's models (12-month-old triple transgenic mice, 14-week treatment) with no stroke validation [3]. TPT-197 lacks peer-reviewed in vivo validation entirely.

Multi-Indication Alzheimer's Disease Ischemic Stroke

TPT-260 Tau Phosphorylation Reduction in SORL1-Mutant hiPSC Neurons: Additional AD-Relevant Efficacy

In addition to Aβ reduction, TPT-260 treatment reduced Tau phosphorylation on multiple AD-relevant epitopes in SORL1-mutant hiPSC-derived neurons relative to DMSO controls [1]. Phospho-Tau reduction was observed for Thr231 (measured by ELISA), Ser396/Ser404 (PHF-1 epitope), and Ser202/Thr305 (AT8 epitope) as measured by western blot [1]. No peer-reviewed data on Tau phosphorylation modulation exist for TPT-197 or TPT-172 in disease-relevant genetic models.

Tau Pathology Alzheimer's Disease SORL1

TPT-260 Optimal Application Scenarios: Where This Compound Delivers Verified Value


Ischemic Stroke Preclinical Research Requiring In Vivo Neuroprotection Validation

TPT-260 is the preferred procurement choice for laboratories establishing or validating MCAO ischemic stroke models requiring a compound with peer-reviewed in vivo efficacy data. The 5 mg/kg intraperitoneal administration protocol (24 hours pre-MCAO) is explicitly documented in the J Inflamm Res (2025) publication, with quantified infarct reduction demonstrated via TTC staining and functional improvement via Bederson neurological scoring [1]. Unlike TPT-197 and TPT-172, TPT-260 offers a reproducible, publication-backed experimental framework for stroke neuroprotection studies [1].

Genetically Stratified Alzheimer's Disease Modeling Using SORL1 Variant hiPSC Neurons

For research programs investigating SORL1-retromer pathway dysfunction in Alzheimer's disease, TPT-260 is uniquely validated in hiPSC-derived cortical neurons harboring SORL1 KO, haploinsufficient, and variant genotypes [2]. The compound demonstrates genotype-dependent rescue of both Aβ secretion and Tau phosphorylation, enabling precision pharmacology studies that correlate therapeutic response with specific SORL1 variant status [2]. This genetic stratification capability is not documented for any other TPT-series compound [2].

Microglial Neuroinflammation Studies with NF-κB Pathway Focus

TPT-260 is the only TPT-series compound with published anti-inflammatory characterization in primary microglial systems. The compound's minimal cytotoxicity profile, combined with demonstrated inhibition of TLR4 upregulation, IKKβ phosphorylation, NF-κB p65 nuclear translocation, and NLRP3 inflammasome formation, makes it suitable for neuroinflammation studies requiring both safety and pathway-specific efficacy readouts [3]. The LPS/Nig stimulation protocol is documented in the 2025 J Inflamm Res publication, providing a reproducible experimental framework [3].

Translational Stroke Programs Requiring Patent-Protected Lead Scaffolds

For academic or industry translational research programs requiring compounds with defined intellectual property positions in the stroke therapeutic space, TPT-260 offers patent protection (CN202210876159.2) covering both ischemic and hemorrhagic stroke applications with a specified dosage range of 50-100 mg/kg/day [4]. The patent claims include mechanism-based differentiation via microglial M1 polarization inhibition and enhanced phagocytic clearance [4]. No equivalent patent protection exists for TPT-197 or TPT-172, making TPT-260 the preferred scaffold for stroke-focused translational development [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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